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InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)
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ACTB-1003 is a multi-kinase inhibitor (IC50s = 6, 2, 4, 5, and 32 nM for FGFR1, VEGFR2, Tie-2, RSK, and p70S6K, respectively). It inhibits growth of OPM2 human multiple myeloma and murine Ba/F3-TEL-FGFR1 leukemia cells in vitro. ACTB-1003 inhibits tumor angiogenesis in an H460 mouse xenograft model. It also reduces tumor growth in an HCT116 mouse xenograft model when administered in combination with 5-fluorouracil (5-FU; ) or paclitaxel.
ACTB-1003 is an oral kinase inhibitor targeting cancer mutations (FGFR inhibition), angiogenesis (inhibition of VEGFR2 and Tie-2) and induces apoptosis (targeting RSK and p70S6K, downstream of PI3 kinase). The multi-activity of ACTB- 1003 translates to in vivo efficacy with dose-dependent tumor growth inhibition in a variety of histological cancers including lung, breast and colorectal. ACTB-1003 is an oral kinase inhibitor with multi...